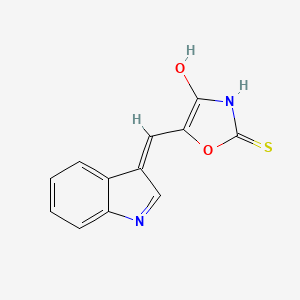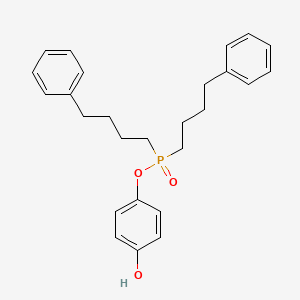
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate is an organophosphorus compound with the molecular formula C26H31O3P. It is a phosphinate ester, which means it contains a phosphorus atom bonded to two oxygen atoms and two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate typically involves the reaction of 4-hydroxyphenylphosphinic acid with 4-phenylbutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate ester to phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates .
Applications De Recherche Scientifique
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate has several scientific research applications:
Chemistry: It is used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of 4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. The compound’s phosphinate group mimics the transition state of enzyme-catalyzed reactions, leading to enzyme inhibition. This mechanism is similar to that of other phosphinate-based inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxyphenylphosphinic acid
- 4-Phenylbutylphosphinic acid
- Bis(4-phenylbutyl)phosphinic acid
Uniqueness
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate is unique due to its specific structure, which combines the properties of both 4-hydroxyphenyl and 4-phenylbutyl groups.
Propriétés
Formule moléculaire |
C26H31O3P |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
4-[bis(4-phenylbutyl)phosphoryloxy]phenol |
InChI |
InChI=1S/C26H31O3P/c27-25-17-19-26(20-18-25)29-30(28,21-9-7-15-23-11-3-1-4-12-23)22-10-8-16-24-13-5-2-6-14-24/h1-6,11-14,17-20,27H,7-10,15-16,21-22H2 |
Clé InChI |
CMEYYQQGZGZGNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCP(=O)(CCCCC2=CC=CC=C2)OC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)
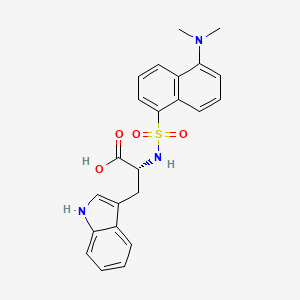
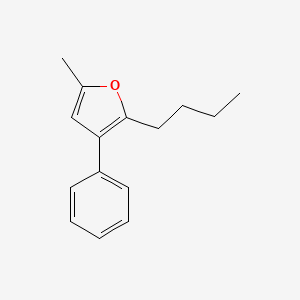

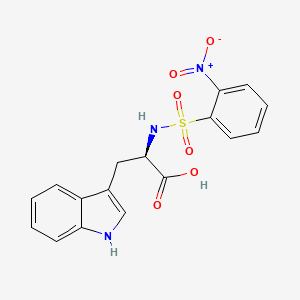

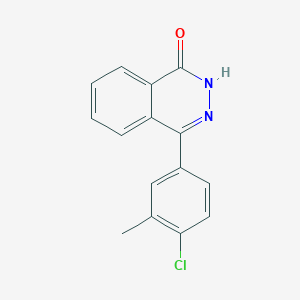
![(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol](/img/structure/B12915271.png)
![2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12915277.png)
![2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915279.png)
![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)


